

An In-depth Technical Guide to the Physicochemical Properties of Quinazoline Derivatives

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Compound of Interest

Compound Name: *Methyl 4-chloroquinazoline-8-carboxylate*

Cat. No.: *B1318875*

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Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.^{[1][2]} The quinazoline scaffold, consisting of a benzene ring fused to a pyrimidine ring, is a privileged structure found in numerous biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and analytical characterization of quinazoline derivatives, with a particular focus on chloro- and carboxylate-substituted analogues, providing a foundational understanding for researchers and drug development professionals. While specific data for "**Methyl 4-chloroquinazoline-8-carboxylate**" is not readily available in public literature, this guide extrapolates from closely related and well-documented compounds to provide a robust framework for understanding its expected properties and behavior.

Physicochemical Properties of Quinazoline and Related Derivatives

The physicochemical properties of quinazoline derivatives are influenced by the nature and position of their substituents. The parent quinazoline molecule is a light yellow crystalline solid

soluble in water.[4] The introduction of functional groups such as chloro and methyl carboxylate moieties significantly alters properties like melting point, boiling point, and solubility.

Property	Quinazoline	Notes
Molecular Formula	C ₈ H ₆ N ₂	[5]
Molecular Weight	130.15 g/mol	[5]
Melting Point	48 °C	[4]
Boiling Point	243 °C	[4]
Appearance	Light yellow crystals	[4]
Solubility	Soluble in water	[4]

Table 1: Physicochemical properties of the parent quinazoline molecule.

The introduction of a chlorine atom, particularly at the 4-position, is a common step in the synthesis of many bioactive quinazolines, as it provides a reactive site for further functionalization.[6][7] Similarly, the presence of a carboxylate group can influence the compound's polarity and potential for hydrogen bonding.

Experimental Protocols

The synthesis and characterization of quinazoline derivatives involve multi-step processes that are well-documented in the chemical literature. Below are generalized protocols for the synthesis of key intermediates and the analytical techniques used for their characterization.

Synthesis of 4-Chloroquinazoline Derivatives

A common route to 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one.[8][9]

Protocol:

- Starting Material: A suitably substituted quinazolin-4-one.

- Reagents: Thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3) are commonly used as chlorinating agents.[\[8\]](#)[\[9\]](#)
- Procedure: The quinazolin-4-one is refluxed with an excess of the chlorinating agent. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-cold water or a basic solution (e.g., ammonia) to precipitate the 4-chloroquinazoline product.[\[9\]](#)
- Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Quinazoline Carboxylate Esters

The esterification of a quinazoline carboxylic acid is a standard procedure to obtain the corresponding ester derivative.[\[10\]](#)[\[11\]](#)

Protocol:

- Starting Material: A quinazoline-carboxylic acid.
- Reagents: The corresponding alcohol (in this case, methanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).
- Procedure: The quinazoline-carboxylic acid is dissolved in an excess of the alcohol, and the acid catalyst is added. The mixture is then heated under reflux until the reaction is complete, as monitored by TLC.
- Work-up: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester, which can be purified by column chromatography or recrystallization.[\[11\]](#)

Analytical Characterization

The structural confirmation of synthesized quinazoline derivatives is typically achieved through a combination of spectroscopic methods.[\[12\]](#)[\[13\]](#)[\[14\]](#)

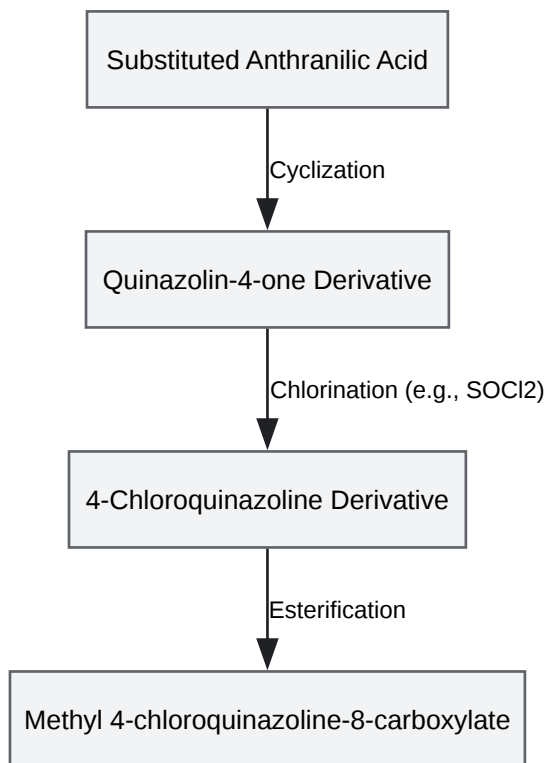
Technique	Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides detailed information about the molecular structure, including the chemical environment of individual atoms (^1H , ^{13}C) and their connectivity. [12]
Mass Spectrometry (MS)	Determines the precise molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural insights. [12] [13]
Infrared (IR) Spectroscopy	Identifies the presence of specific functional groups (e.g., C=O, C-Cl, C-O) based on their characteristic vibrational frequencies. [12]

Table 2: Common analytical techniques for the characterization of quinazoline derivatives.

Logical and Experimental Workflows

The synthesis of a target molecule like "**Methyl 4-chloroquinazoline-8-carboxylate**" would follow a logical workflow, starting from simpler precursors and introducing the required functional groups in a stepwise manner.

Synthetic Workflow for Methyl 4-chloroquinazoline-8-carboxylate

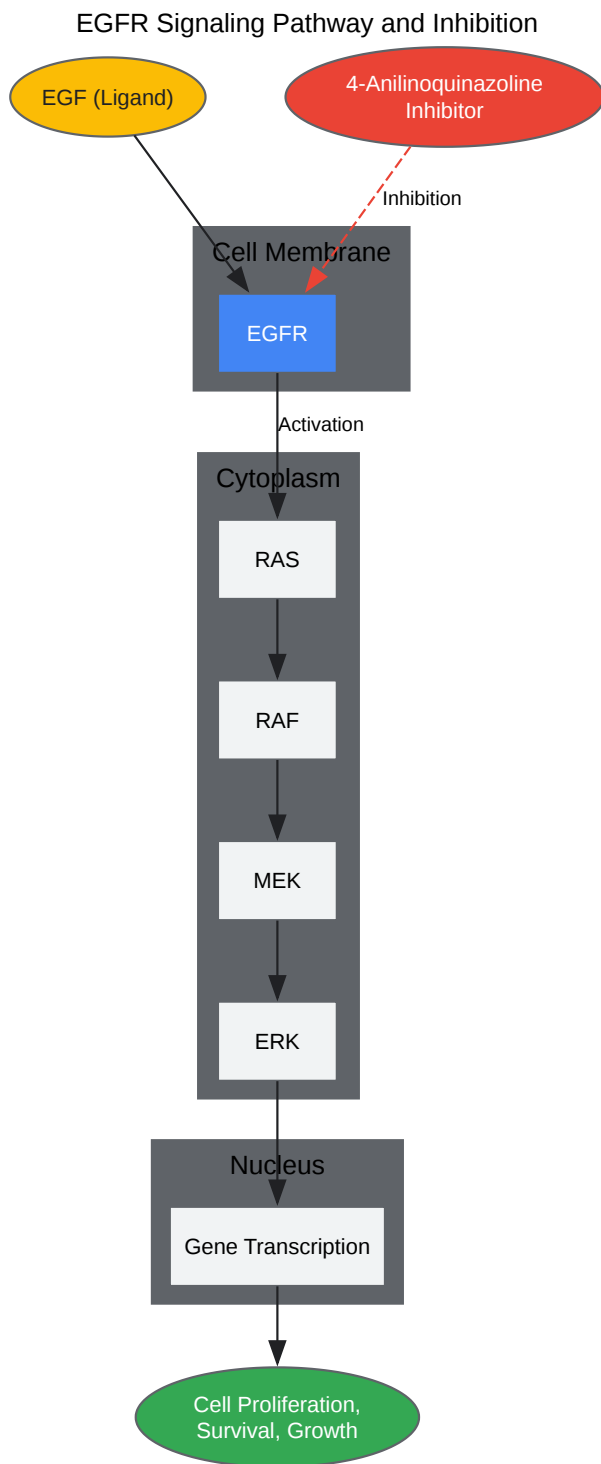
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A generalized synthetic workflow for quinazoline derivatives.

Signaling Pathways and Biological Relevance

Many 4-substituted quinazoline derivatives, particularly 4-anilinoquinazolines, are known to be potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).^{[3][6]} These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

The 4-chloroquinazoline moiety serves as a key intermediate in the synthesis of these inhibitors, where the chlorine atom is displaced by an appropriate aniline derivative.^[6]



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Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Conclusion

The quinazoline framework is a cornerstone in the development of modern therapeutics. While direct experimental data for "**Methyl 4-chloroquinazoline-8-carboxylate**" is sparse, a comprehensive understanding of the physicochemical properties, synthetic routes, and biological roles of related quinazoline derivatives provides a strong foundation for researchers. The methodologies and pathways described herein are fundamental to the exploration and development of novel quinazoline-based compounds for scientific and therapeutic applications.

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